REACTION_CXSMILES
|
C(O[C:6](=[O:14])[NH:7][C:8]1[O:9][C:10]([CH3:13])=[CH:11][CH:12]=1)(C)(C)C.[CH3:15][C:16]1OC(C(O)=O)=C[CH:17]=1>>[C:6]([NH:7][C:8]1[O:9][C:10]([CH3:13])=[CH:11][CH:12]=1)(=[O:14])[CH:16]([CH3:17])[CH3:15]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1OC(=CC1)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(O1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted as in Example 2
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)NC=1OC(=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |